Ethyl 4-chloro-6-ethylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, also known as CLEC, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is synthesized through a specific method and has been found to have a unique mechanism of action, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is not fully understood, but it has been suggested that it may interact with specific proteins or enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In addition, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate has been found to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various research applications.
Future Directions
There are several future directions for the research of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate, including further studies on its mechanism of action and its potential as an anti-cancer agent. In addition, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate could be used in the synthesis of other compounds with potential biological activity, leading to the discovery of new drugs and therapies. Further studies could also investigate the potential of Ethyl 4-chloro-6-ethylquinoline-3-carboxylate as a fluorescent probe for the detection of metal ions in biological systems.
Scientific Research Applications
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate has been found to have various research applications, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase CK2, and as an anti-cancer agent. In addition, Ethyl 4-chloro-6-ethylquinoline-3-carboxylate has been used in the synthesis of various other compounds with potential biological activity.
properties
IUPAC Name |
ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWKBVTZWASFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651342 | |
Record name | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
CAS RN |
1019345-40-4 | |
Record name | Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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